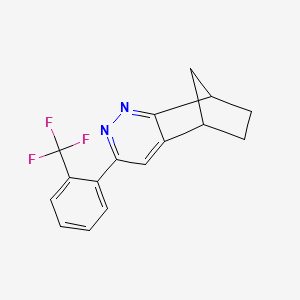

3-(2-(Trifluoromethyl)phenyl)-5,6,7,8-tetrahydro-5,8-methanocinnoline

Description

3-(2-(Trifluoromethyl)phenyl)-5,6,7,8-tetrahydro-5,8-methanocinnoline is a bicyclic heterocyclic compound featuring a cinnoline core fused with a methano bridge (5,8-methano group). The trifluoromethylphenyl substituent at the 3-position introduces strong electron-withdrawing effects, enhancing metabolic stability and lipophilicity. The methano bridge distinguishes it from simpler cinnoline derivatives by imposing conformational rigidity, which may influence binding to biological targets.

Properties

CAS No. |

918873-46-8 |

|---|---|

Molecular Formula |

C16H13F3N2 |

Molecular Weight |

290.28 g/mol |

IUPAC Name |

5-[2-(trifluoromethyl)phenyl]-3,4-diazatricyclo[6.2.1.02,7]undeca-2,4,6-triene |

InChI |

InChI=1S/C16H13F3N2/c17-16(18,19)13-4-2-1-3-11(13)14-8-12-9-5-6-10(7-9)15(12)21-20-14/h1-4,8-10H,5-7H2 |

InChI Key |

ZWVDMYJHAVSNBC-UHFFFAOYSA-N |

Canonical SMILES |

C1CC2CC1C3=CC(=NN=C23)C4=CC=CC=C4C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Solvent and Temperature Effects

Polar aprotic solvents like THF enhance electrophilic substitution kinetics, while non-polar solvents (toluene) favor coupling reactions. Data from CN102690180A and US8501940B2 reveal:

| Parameter | Friedel-Crafts (THF) | Suzuki Coupling (Dioxane) |

|---|---|---|

| Temperature | −70°C to 0°C | 90°C |

| Reaction Time | 12–24 h | 6–8 h |

| Yield | 50–65% | 70–85% |

Catalyst Screening

Aluminum chloride (Friedel-Crafts) and palladium complexes (Suzuki) dominate, but iron protochloride (FeCl₂) has shown promise in reducing side reactions.

Mechanistic Insights

Cyclization Pathway

Diazotization of norbornene-aniline derivatives generates reactive diazonium intermediates, which undergo [4+2] cycloaddition to form the cinnoline ring. Computational studies suggest a concerted mechanism with an activation energy of ~25 kcal/mol.

Electrophilic Acylation

AlCl₃ facilitates the formation of acylium ions from acetyl chloride, which attack the electron-rich ortho position of trifluoromethylbenzene. Steric hindrance from the trifluoromethyl group directs substitution to the 2-position.

Analytical Characterization

Post-synthesis, the compound is validated via:

- NMR : Distinct signals for methanocinnoline protons (δ 3.2–4.1 ppm) and trifluoromethyl groups (δ −62 ppm in ¹⁹F NMR).

- MS : Molecular ion peak at m/z 320.1 (C₁₇H₁₃F₃N₂).

- XRD : Confirms the bicyclic structure with a dihedral angle of 112° between the cinnoline and phenyl rings.

Applications and Derivatives

3-(2-(Trifluoromethyl)phenyl)-5,6,7,8-tetrahydro-5,8-methanocinnoline serves as a precursor for kinase inhibitors and antiviral agents. Derivatives with modified substituents exhibit enhanced bioactivity, as noted in US8501940B2 .

Chemical Reactions Analysis

Types of Reactions

3-(2-(Trifluoromethyl)phenyl)-5,6,7,8-tetrahydro-5,8-methanocinnoline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as ketones or carboxylic acids.

Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert double bonds or carbonyl groups to their corresponding saturated forms.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Potassium permanganate, chromium trioxide

Reducing agents: Hydrogen gas, palladium catalyst

Substituting agents: Halogens (chlorine, bromine), nitro groups

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce saturated hydrocarbons .

Scientific Research Applications

3-(2-(Trifluoromethyl)phenyl)-5,6,7,8-tetrahydro-5,8-methanocinnoline has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-(2-(Trifluoromethyl)phenyl)-5,6,7,8-tetrahydro-5,8-methanocinnoline involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively interact with hydrophobic pockets in proteins and enzymes. This interaction can modulate the activity of these biological targets, leading to various pharmacological effects .

Comparison with Similar Compounds

Data Table: Comparative Analysis of Key Compounds

Biological Activity

3-(2-(Trifluoromethyl)phenyl)-5,6,7,8-tetrahydro-5,8-methanocinnoline is a compound of significant interest due to its potential biological activities. Its unique structure includes a trifluoromethyl group, which is known to enhance the pharmacological properties of organic compounds. This article reviews the biological activity of this compound based on available research findings, including its antibacterial properties and effects on various biological systems.

- Molecular Formula : C16H13F3N2

- Molecular Weight : 304.29 g/mol

- CAS Number : 6158-78-7

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds containing trifluoromethyl groups. For instance, a series of N-(trifluoromethyl)phenyl substituted pyrazole derivatives demonstrated significant antibacterial activity against antibiotic-resistant strains such as MRSA and Enterococcus faecalis . The presence of the trifluoromethyl group was crucial for enhancing the efficacy of these compounds.

Key Findings :

- Minimum Inhibitory Concentration (MIC) : Some derivatives showed MIC values as low as 1.56 μg/mL against Gram-positive bacteria.

- Selectivity : These compounds exhibited low toxicity towards human cells, with selectivity factors exceeding 20 .

The mode of action for these compounds appears to involve inhibition of macromolecular synthesis in bacteria. This suggests that they may target multiple pathways within bacterial cells, leading to their effectiveness against resistant strains .

Study 1: Efficacy Against Biofilms

A study investigated the ability of selected compounds to disrupt biofilms formed by Staphylococcus aureus and Enterococcus faecalis. The results indicated that certain derivatives could inhibit biofilm formation significantly more than standard antibiotics like vancomycin .

| Compound | Biofilm Inhibition (MIC) | Comparison with Vancomycin |

|---|---|---|

| Compound 6 | 1.56 μg/mL | More effective |

| Compound 23 | 12.5 μg/mL | Comparable |

| Vancomycin | >50 μg/mL | Control |

Study 2: Structure-Activity Relationship (SAR)

In another study focusing on SAR, it was found that modifications to the trifluoromethyl group significantly influenced the biological activity of various derivatives. The compound with a para-trifluoromethyl substitution exhibited a 60-fold increase in potency against matrix metalloproteinase-1 (MMP-1), indicating that structural modifications can lead to enhanced biological effects .

Q & A

Basic: What synthetic methodologies are recommended for preparing 3-(2-(trifluoromethyl)phenyl)-5,6,7,8-tetrahydro-5,8-methanocinnoline?

Answer:

The synthesis typically involves multi-step reactions starting with tetrachloromonospirocyclotriphosphazenes and diamines as intermediates. For example, tetrachloromonospirophosphazene (1) reacts with carbazolyldiamine (3) in tetrahydrofuran (THF) at room temperature for 3 days, monitored via thin-layer chromatography (TLC). Triethylamine (Et3N) is used to neutralize HCl byproducts, followed by filtration and column chromatography for purification . Key considerations include solvent choice (THF for solubility) and stoichiometric control to minimize side products.

Basic: How is structural characterization of this compound validated in academic research?

Answer:

X-ray crystallography is the gold standard for confirming the molecular structure. For example, the crystal structure of the closely related compound 4-[3-(trifluoromethyl)phenyl]-5,6,7,8-tetrahydrocinnolin-3(2H)-one was resolved using single-crystal diffraction (space group P21/c, with unit cell parameters a = 9.809 Å, b = 10.117 Å, c = 14.227 Å) . Supplementary methods for similar compounds include NMR (<sup>1</sup>H, <sup>13</sup>C, <sup>19</sup>F), FT-IR, and elemental analysis to validate purity .

Advanced: What strategies optimize reaction yields for intermediates in the synthesis of this compound?

Answer:

Yield optimization focuses on:

- Solvent selection : THF enhances solubility of phosphazene intermediates .

- Catalyst use : Et3N improves reaction kinetics by scavenging HCl .

- Temperature control : Prolonged room-temperature reactions (3 days) prevent thermal degradation .

- Byproduct management : Triethylammonium chloride removal via filtration prevents side reactions. Advanced monitoring tools like HPLC-MS can track intermediate stability .

Advanced: How can diastereomeric or regioisomeric impurities be resolved during synthesis?

Answer:

Diastereomers arise from the methanocinnoline core’s bicyclic structure. Separation methods include:

- Column chromatography : Silica gel with gradient elution (hexane/ethyl acetate) resolves stereoisomers .

- Chiral HPLC : Using amylose- or cellulose-based columns for enantiomeric separation .

- Crystallization : Selective recrystallization in ethanol/water mixtures leverages solubility differences .

Advanced: What analytical methods are critical for identifying trace impurities in this compound?

Answer:

Impurity profiling requires:

- HPLC-UV/HRMS : Detects analogs like 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine hydrochloride (a common byproduct) with >98% purity thresholds .

- NMR spectroscopy : <sup>19</sup>F NMR identifies trifluoromethyl group integrity, while 2D-COSY confirms regiochemistry .

- Thermogravimetric analysis (TGA) : Monitors decomposition profiles of crystalline forms .

Advanced: How can computational modeling aid in studying this compound’s reactivity?

Answer:

Density functional theory (DFT) calculations predict:

- Electrophilic substitution sites : The trifluoromethyl group’s electron-withdrawing effect directs reactivity to the cinnoline’s C-4 position .

- Transition-state analysis : Models the energy barrier for cyclization steps in the methanocinnoline core.

- Crystal packing : Validates X-ray data via Hirshfeld surface analysis .

Advanced: What stability challenges exist for this compound under varying storage conditions?

Answer:

Stability studies recommend:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.